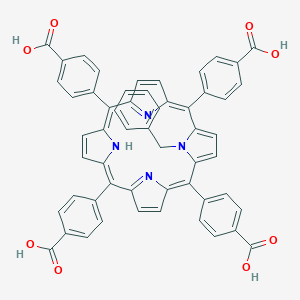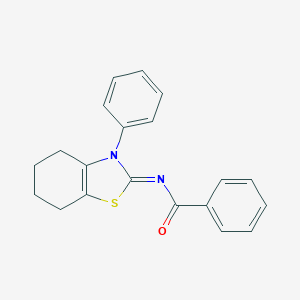
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide, also known as BTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTB belongs to the class of compounds known as benzothiazoles, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial activities, it has also been shown to possess antioxidant activity and to inhibit the production of reactive oxygen species. It has also been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, its wide range of biological activities makes it a useful compound for studying various disease processes. However, one limitation of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of its potential therapeutic applications. Additionally, further studies could investigate its effects on other disease processes, such as neurodegenerative diseases and cardiovascular disease. Finally, research could focus on developing more potent and selective analogs of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide, which could lead to the development of new drugs with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylhydrazine to yield the final compound, N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide. The overall yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial activities. In particular, N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to possess antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
102002-71-1 |
|---|---|
Produktname |
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide |
Molekularformel |
C20H18N2OS |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(3-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C20H18N2OS/c23-19(15-9-3-1-4-10-15)21-20-22(16-11-5-2-6-12-16)17-13-7-8-14-18(17)24-20/h1-6,9-12H,7-8,13-14H2 |
InChI-Schlüssel |
DQKOXJNXZPTUEE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC2=C(C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
Synonyme |
N-(3-PHENYL-4,5,6,7-TETRAHYDRO-3H-BENZOTHIAZOL-2-YLIDENE)-BENZAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



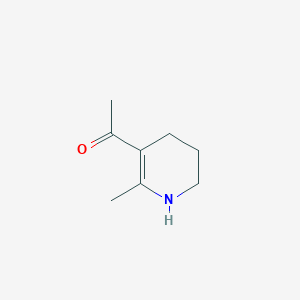
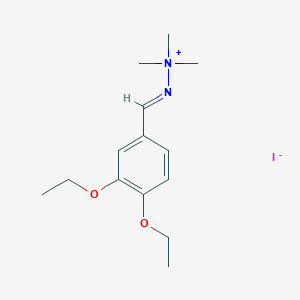
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
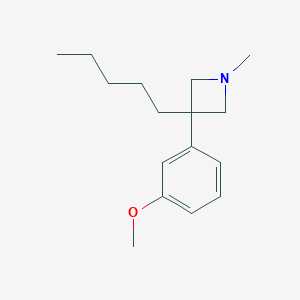
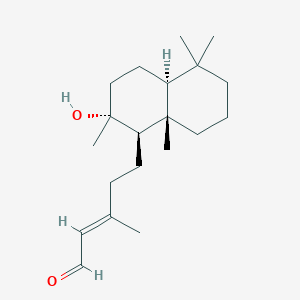
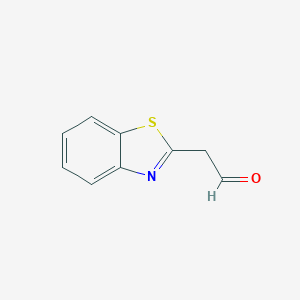
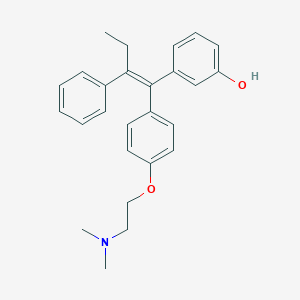
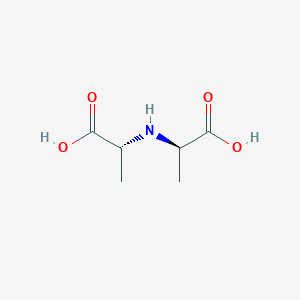
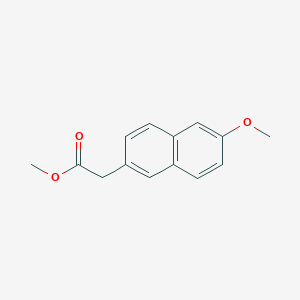
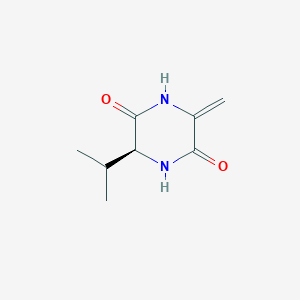
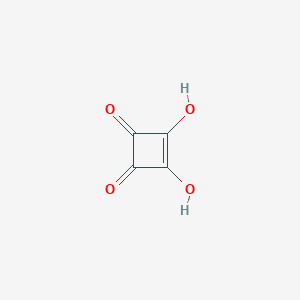
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
